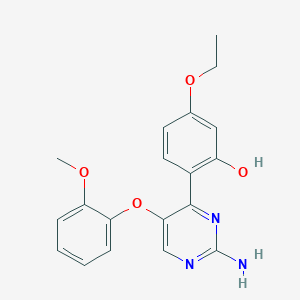
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-ethoxyphenol, also known as AMEP, is a small molecule compound that has gained significant attention in the scientific community due to its potential use in various research applications.
科学的研究の応用
Antifungal Applications
Pyrimidine derivatives have been synthesized and evaluated for their antifungal properties. One study synthesized various 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds. These compounds demonstrated significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).
Enzyme Inhibition for Disease Treatment
Another research focus is on enzyme inhibition, where pyrido[1,2-a]pyrimidin-4-one derivatives, bearing phenol or catechol moieties, were tested as aldose reductase (ALR2) inhibitors. These compounds exhibited activity in the micromolar/submicromolar range, indicating potential for treating conditions related to enzyme dysfunction. Additionally, these derivatives displayed significant antioxidant properties, suggesting broader therapeutic applications (La Motta et al., 2007).
Antiviral Research
In the context of viral infections, particularly COVID-19, pyrimidine derivatives have been explored for their potential to inhibit virus-host interactions. Computational techniques identified certain diaryl pyrimidine analogues as plausible inhibitors that may disrupt the interface of spike glycoprotein on the surface of hACE2, a crucial step in the infection process. This suggests a promising direction for developing drug candidates against SARS-CoV-2 and other viruses (Rane et al., 2020).
Anticancer Activities
Combinatorial synthesis of pyrimidine derivatives has also been investigated for anticancer applications. A specific study described the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their evaluation against cancer cell lines. Certain compounds demonstrated significant potency towards the human breast cancer cell line (MCF7), highlighting the potential of pyrimidine derivatives in anticancer drug development (Patravale et al., 2014).
特性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-12-8-9-13(14(23)10-12)18-17(11-21-19(20)22-18)26-16-7-5-4-6-15(16)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIXEJTUICVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)
![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)
![8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2429823.png)
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)
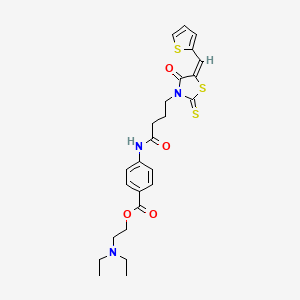
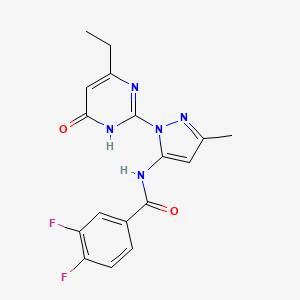
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)
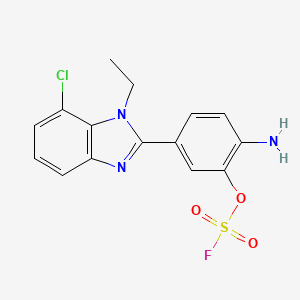
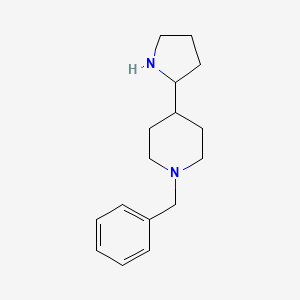
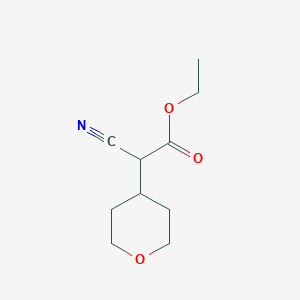
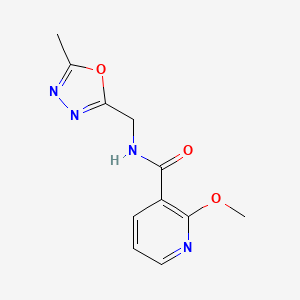

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)